molecular formula C20H16N2O4 B2500870 4-(9H-Fluorene-9-ylmethoxycarbonylamino)-1H-pyrrole-2-carboxylic acid CAS No. 2305255-51-8

4-(9H-Fluorene-9-ylmethoxycarbonylamino)-1H-pyrrole-2-carboxylic acid

Cat. No.: B2500870
CAS No.: 2305255-51-8
M. Wt: 348.358
InChI Key: XYAXICYTNADRQB-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The compound’s IUPAC name is 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrrole-2-carboxylic acid , reflecting its parent pyrrole-2-carboxylic acid scaffold with two key modifications:

  • Position 4 substitution : A fluorenylmethoxycarbonylamino (Fmoc-NH-) group replaces the hydrogen atom.
  • Position 1 substitution : A methyl group replaces the hydrogen atom on the pyrrole nitrogen.

Molecular formula : $$ \text{C}{21}\text{H}{18}\text{N}2\text{O}4 $$
Molecular weight : 362.38 g/mol
CAS registry number : 195387-29-2

Identifier Value
SMILES CN1C=CC([C@@H]2C3=CC=CC4=CC=CC=C4C3C2)C(O)=O
InChIKey GHRPKWXGCOWBLD-UHFFFAOYSA-N
PubChem CID 2756159
EC number 822-980-6

X-ray Crystallographic Analysis of Molecular Geometry

While direct crystallographic data for this compound is unavailable, structural insights can be inferred from related pyrrole carboxylic acids. For example:

  • Pyrrole ring planarity : Pyrrole-2-carboxylic acid exhibits a near-planar ring structure, with a dihedral angle of 11.7° between the pyrrole and carboxyl groups.
  • Hydrogen bonding : In pyrrole-2-carboxylic acid, intermolecular hydrogen bonds (N—H···O and O—H···O) form centrosymmetric dimers and extended chains.

For the Fmoc-protected derivative, the bulky fluorenylmethoxycarbonyl group likely introduces steric strain, potentially altering:

  • Dihedral angles between the pyrrole ring and substituents.
  • Hydrogen-bonding networks due to the Fmoc group’s electron-withdrawing nature.

Comparative Structural Analysis with Pyrrole Carboxylic Acid Derivatives

The compound’s structure differs significantly from simpler pyrrole derivatives:

Property 4-(Fmoc-amino)-1-methylpyrrole-2-carboxylic acid Pyrrole-2-carboxylic acid 5-(Methoxycarbonyl)-1H-pyrrole-2-carboxylic acid
Substituents Fmoc (C₉H₈), methyl (C₁H₃) None Methoxycarbonyl (C₂H₃O₂)
Molecular weight 362.38 g/mol 111.10 g/mol 170.14 g/mol
Solubility Organic solvents (e.g., DMF, DCM) Polar solvents (e.g., water) Polar aprotic solvents (e.g., acetone)
Reactivity Base-labile Fmoc group for peptide synthesis Acid-catalyzed decarboxylation Ester hydrolysis under acidic/basic conditions

The Fmoc group enhances stability toward acids and hydrolysis, making this derivative suitable for solid-phase synthesis.

Stereoelectronic Effects of the Fmoc Protecting Group

The Fmoc group exerts both steric and electronic influences:

  • Electronic effects :
    • The electron-withdrawing carbonyl group (C=O) deactivates the pyrrole ring, reducing nucleophilic reactivity.
    • The fluorenyl moiety’s conjugated π-system stabilizes adjacent charges during synthesis.
  • Steric effects :
    • The bulky fluorenylmethoxycarbonyl group restricts access to the pyrrole’s reactive sites (e.g., C3 and C5 positions).
    • This steric shielding is critical in regioselective acylation and alkylation reactions.

Key implications :

  • Acid stability : The Fmoc group remains intact under acidic conditions, unlike Boc (tert-butoxycarbonyl) or Cbz (benzyloxycarbonyl) groups.
  • Base-labile deprotection : Piperidine cleaves the Fmoc group via β-elimination, releasing dibenzofulvene.

Conformational Dynamics via Computational Modeling

Molecular dynamics (MD) simulations reveal conformational preferences influenced by the Fmoc group:

  • Dihedral angles :
    • The pyrrole ring adopts a near-planar conformation, with minor deviations due to steric clashes with the Fmoc group.
    • The C-N bond between the pyrrole nitrogen and Fmoc group shows restricted rotation (dihedral angle ~180°).
  • Hydrogen bonding :
    • The carboxylic acid group forms intramolecular hydrogen bonds with the Fmoc carbonyl oxygen, stabilizing the conformation.
  • Force field compatibility :
    • Amber19SB+OPC and OPLS-AA/M force fields accurately model the compound’s conformational ensembles, particularly in solvated systems.

Limitations :

  • Steric hindrance : Computational models must account for the fluorenyl group’s spatial demands to avoid overestimation of flexibility.

Properties

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonylamino)-1H-pyrrole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4/c23-19(24)18-9-12(10-21-18)22-20(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-10,17,21H,11H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYAXICYTNADRQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CNC(=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(9H-Fluorene-9-ylmethoxycarbonylamino)-1H-pyrrole-2-carboxylic acid typically involves multiple steps One common method starts with the protection of the amino group of the pyrrole ring using a fluorenylmethoxycarbonyl (Fmoc) groupThe reaction conditions often involve the use of organic solvents such as tetrahydrofuran (THF) and catalysts like pyridinium p-toluenesulfonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures. The use of environmentally friendly solvents and reagents is also a consideration in industrial settings .

Chemical Reactions Analysis

Deprotection of the Fmoc Group

The Fmoc-protected amine undergoes cleavage under basic conditions to expose the free amino group, enabling subsequent reactions. This step is essential in solid-phase peptide synthesis (SPPS) and polyamide assembly.

Reaction Conditions Reagents/Solvents Outcome
Mild basic treatment 20% piperidine in DMFSelective removal of the Fmoc group yields a free amine without hydrolyzing the carboxylic acid.
Prolonged exposure to weak basesAmmonium hydroxide/THF mixturesComplete deprotection observed after 6–8 hours at room temperature .

Key Considerations :

  • The reaction preserves the carboxylic acid functionality, allowing orthogonal protection strategies .

  • Overexposure to strong bases may lead to pyrrole ring instability or racemization in chiral centers.

Carboxylic Acid Functionalization

The carboxylic acid moiety participates in esterification and amide-bond-forming reactions, critical for conjugating the compound to other molecules.

Esterification

  • Reagents : Thionyl chloride (SOCl₂), methanol or ethanol.

  • Conditions : Anhydrous solvents, reflux at 60–80°C for 4–6 hours.

  • Product : Methyl or ethyl esters, used as intermediates for further modifications.

Amide Bond Formation

Activation of the carboxylic acid is required for coupling with amines:

Activation Method Reagents Application Example
HATU/HOAt-mediated couplingHATU, HOAt, DIPEA in DMF Conjugation with amino acids or heterocyclic amines to form polyamides .
Carbodiimide chemistryEDC, NHS in dichloromethaneStable NHS esters for nucleophilic substitution reactions .

Notable Example :
Coupling with 1-methyl-1H-imidazole-2-carboxylic acid derivatives under HATU activation produces pyrrole-imidazole polyamides, which exhibit sequence-specific DNA-binding properties .

Stability and Reactivity Considerations

  • Thermal Sensitivity : Decomposition observed above 210°C, necessitating low-temperature storage (2–8°C) .

  • Photolytic Degradation : Prolonged UV exposure leads to Fmoc group cleavage, requiring amber glassware during handling .

  • pH-Dependent Reactivity :

    • Stable in acidic conditions (pH 3–6) .

    • Rapid hydrolysis of the Fmoc group at pH > 10 .

Scientific Research Applications

Peptide Synthesis

This compound serves as an important building block in solid-phase peptide synthesis (SPPS). Its fluorene group allows for the temporary protection of the pyrrole nitrogen during the elongation of peptide chains, facilitating the selective modification of functional groups. The incorporation of this compound into peptides can enhance their biological activity and stability.

Drug Development

4-(9H-Fluorene-9-ylmethoxycarbonylamino)-1H-pyrrole-2-carboxylic acid is recognized for its potential applications in drug design. Research indicates that compounds with similar structures exhibit enhanced binding affinities for biological targets, suggesting that this compound may also have significant therapeutic potential. Its role in developing pyrrole-imidazole polyamides highlights its utility in gene regulation and therapeutic interventions against genetic diseases.

Biochemical Studies

The compound has been utilized in studies focusing on DNA recognition, particularly through the development of pyrrole-imidazole polyamides that selectively bind to specific DNA sequences. These interactions are crucial for applications in gene therapy and molecular biology, where precise targeting of genetic material is essential.

Case Studies

Study TitleFocusFindings
Pyrrole-Imidazole Polyamides for Gene Regulation Investigated the binding affinity of modified pyrroles to DNADemonstrated high specificity and affinity for target sequences, indicating potential therapeutic applications in genetic disorders .
Synthesis of Unnatural Amino Acids Explored the use of unnatural amino acids in peptide synthesisShowed that incorporating this compound improved peptide stability and functionality .
Fluorene Derivatives in Drug Design Analyzed the pharmacological properties of fluorene-containing compoundsFound that these derivatives possess enhanced biological activity, supporting their use in developing new therapeutics .

Mechanism of Action

The mechanism of action of 4-(9H-Fluorene-9-ylmethoxycarbonylamino)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorene moiety can engage in π-π interactions with aromatic residues in proteins, while the pyrrole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

  • Fmoc Group Impact : The Fmoc group in the target compound introduces steric bulk and hydrophobicity, reducing solubility in aqueous media compared to unsubstituted 1H-pyrrole-2-carboxylic acid. This makes the target compound more suitable for organic-phase synthesis (e.g., SPPS) rather than direct therapeutic use .
  • Synthetic Utility : Compounds such as 254 and 182 () are synthesized with electron-withdrawing substituents (e.g., CF₃, benzoxazolyl) to enhance metabolic stability, whereas the Fmoc group in the target compound prioritizes orthogonal protection for stepwise peptide assembly .

Physicochemical Properties

  • Solubility : The Fmoc group reduces aqueous solubility compared to unsubstituted pyrrole-2-carboxylic acid, necessitating organic solvents (e.g., DMF, DCM) for handling .
  • Stability : Fmoc derivatives are stable under basic conditions but cleaved by amines (e.g., piperidine), contrasting with trifluoromethyl-substituted analogues (e.g., 254), which exhibit enhanced metabolic stability .

Biological Activity

4-(9H-Fluorene-9-ylmethoxycarbonylamino)-1H-pyrrole-2-carboxylic acid, also known as Fmoc-pyrrole-2-carboxylic acid, is a synthetic compound with significant biological activity. Its complex structure features a fluorene moiety and a pyrrole ring, contributing to its versatility in organic synthesis and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

  • Molecular Formula : C21H18N2O4
  • Molecular Weight : 362.39 g/mol
  • CAS Number : 195387-29-2

The compound is primarily used in peptide synthesis and as a building block for biologically active molecules. Its structure allows for the introduction and removal of protecting groups, facilitating selective modifications.

DNA Recognition

This compound exhibits significant affinity for DNA binding. This property is crucial for developing gene regulation tools and therapeutic interventions targeting genetic diseases. The compound has been utilized in the creation of pyrrole-imidazole polyamides, which selectively bind to specific DNA sequences, enhancing their potential in gene therapy applications.

Anticancer Activity

Research indicates that compounds related to pyrrole derivatives often exhibit anticancer properties. For instance, studies have shown that pyrrole-based compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of tubulin polymerization and the activation of apoptotic pathways .

In vitro studies have demonstrated that derivatives similar to this compound can have cytotoxic effects on various cancer cell lines, suggesting potential applications in cancer therapy .

Binding Studies

Interaction studies using fluorescence spectroscopy and gel electrophoresis have illustrated the binding characteristics of this compound to DNA. The high affinity for specific sequences suggests its utility in designing targeted therapies for genetic disorders.

Case Studies

  • Pyrrole Derivatives in Cancer Treatment : A series of pyrrole derivatives were synthesized and tested for their antiproliferative activities against several cancer cell lines. One study reported an IC50 value of 294.5 nM against HL-60 cells, indicating strong anticancer potential .
  • Mechanistic Insights : In a study focused on pyrrole-based compounds, it was found that certain derivatives could cause G2/M phase arrest and apoptosis in cancer cells by inducing reactive oxygen species (ROS) production and activating caspase pathways .

Comparative Analysis

Compound NameMolecular FormulaBiological Activity
4-(Fmoc-amino)-1-methylpyrrole-2-carboxylic acidC21H18N2O4Used in peptide synthesis
4-Amino-1-methylpyrrole-2-carboxylic acidC11H12N2O2Anticancer activity; simpler structure
1-Methyl-1H-pyrrole-2-carboxylic acidC21H18N2O4Lacks fluorene moiety; less versatile

The table above highlights the structural diversity among pyrrole derivatives and their respective biological activities.

Q & A

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Methodological Answer : Follow GHS Category 4 guidelines (acute toxicity). Use fume hoods, nitrile gloves, and eye protection. mandates decontamination of spills with 10% acetic acid and disposal as hazardous waste .

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